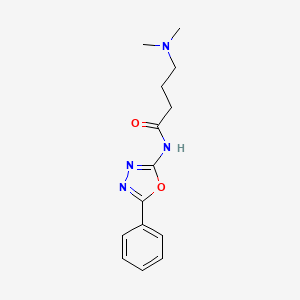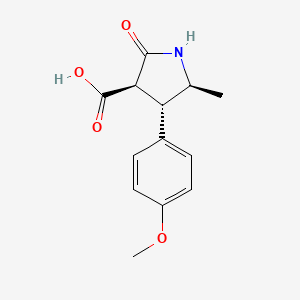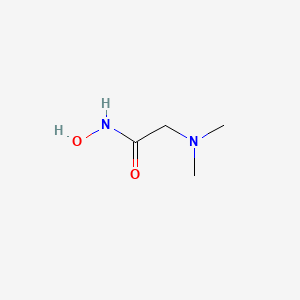
2-(dimethylamino)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-hydroxyacetamide is an organic compound with a molecular formula of C4H10N2O2 It is characterized by the presence of a dimethylamino group and a hydroxyacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-hydroxyacetamide typically involves the reaction of dimethylamine with hydroxylamine derivatives under controlled conditions. One common method is the reaction of dimethylamine with N-hydroxyacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxyacetamide oxides, while reduction can produce dimethylamine derivatives .
Aplicaciones Científicas De Investigación
2-(dimethylamino)-N-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. It may also interact with cellular membranes, altering their permeability and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(dimethylamino)ethanol: Similar in structure but lacks the hydroxyacetamide group.
N-hydroxyacetamide: Contains the hydroxyacetamide group but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the hydroxyacetamide group.
Uniqueness
2-(dimethylamino)-N-hydroxyacetamide is unique due to the presence of both the dimethylamino and hydroxyacetamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Propiedades
Número CAS |
102827-29-2 |
|---|---|
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-hydroxyacetamide |
InChI |
InChI=1S/C4H10N2O2/c1-6(2)3-4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |
Clave InChI |
OCCWZEAYLTXFGS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


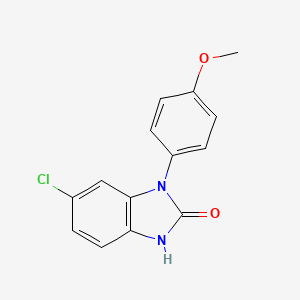
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
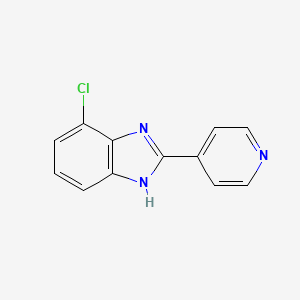


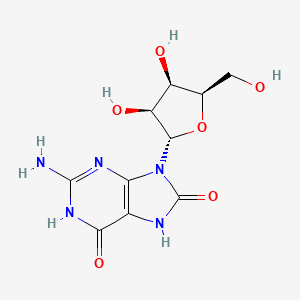
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)

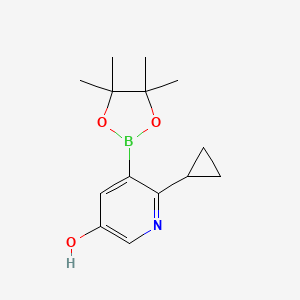
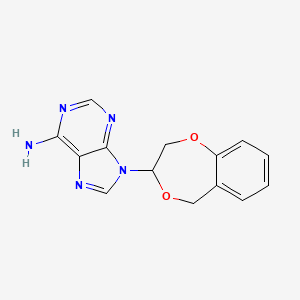
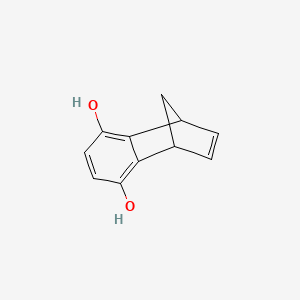
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
